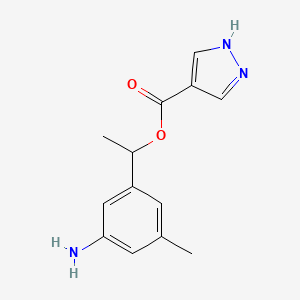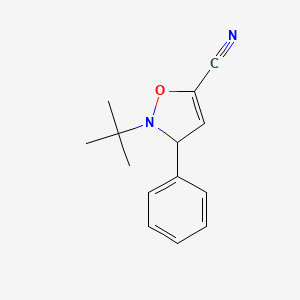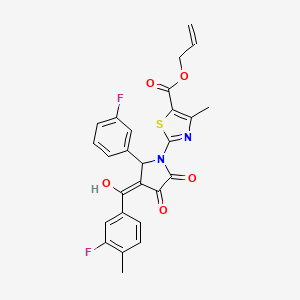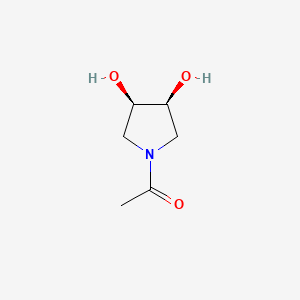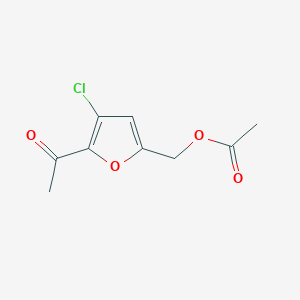![molecular formula C14H15NO4 B12890904 5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran CAS No. 56897-21-3](/img/structure/B12890904.png)
5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a benzofuran core with a nitro group at the 2-position and a hex-5-en-1-yloxy substituent at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the nitro group and the hex-5-en-1-yloxy substituent. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Alkylation: The hex-5-en-1-yloxy substituent is introduced through alkylation reactions, often using alkyl halides and a base.
Industrial Production Methods
Industrial production of 5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized benzofurans.
Substitution: The compound can participate in substitution reactions, where the hex-5-en-1-yloxy group or the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include various functionalized benzofurans, such as amino-substituted benzofurans or other alkylated derivatives.
Scientific Research Applications
5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
bis(Hex-5-en-1-yloxy)(dimethyl)silane: Similar in structure but with different functional groups.
1-bromo-4-(hex-5-en-1-yloxy)benzene: Shares the hex-5-en-1-yloxy group but has a bromine atom instead of a nitro group.
Uniqueness
5-(Hex-5-en-1-yloxy)-2-nitrobenzofuran is unique due to its specific combination of a benzofuran core, a nitro group, and a hex-5-en-1-yloxy substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
56897-21-3 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-hex-5-enoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C14H15NO4/c1-2-3-4-5-8-18-12-6-7-13-11(9-12)10-14(19-13)15(16)17/h2,6-7,9-10H,1,3-5,8H2 |
InChI Key |
IBSQDPUQMWGLBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


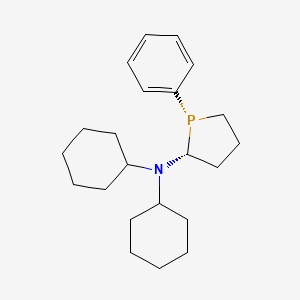

![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
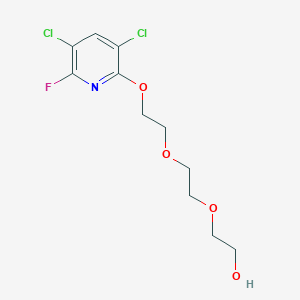
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
